molecular formula C13H11FN2O2 B5062234 3-fluoro-N-[(4-nitrophenyl)methyl]aniline

3-fluoro-N-[(4-nitrophenyl)methyl]aniline

Cat. No.: B5062234
M. Wt: 246.24 g/mol
InChI Key: LAOKTLFQBDVBCS-UHFFFAOYSA-N
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Description

3-fluoro-N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H11FN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-nitrophenylmethyl group and the benzene ring is substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(4-nitrophenyl)methyl]aniline typically involves the reaction of 3-fluoroaniline with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the aniline nitrogen with the 4-nitrobenzyl group. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(4-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-fluoro-N-[(4-aminophenyl)methyl]aniline.

    Reduction: 3-fluoro-N-[(4-nitrosophenyl)methyl]aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for radiopharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(4-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins.

Comparison with Similar Compounds

3-fluoro-N-[(4-nitrophenyl)methyl]aniline can be compared with other similar compounds such as:

    3-fluoro-4-methylaniline: Similar structure but with a methyl group instead of a nitrophenylmethyl group.

    4-fluoro-3-methylaniline: Similar structure but with the positions of the fluorine and methyl groups swapped.

    3-fluoro-N-[(4-aminophenyl)methyl]aniline: Similar structure but with an amino group instead of a nitro group.

These comparisons highlight the unique properties of this compound, such as its enhanced stability and potential for diverse chemical reactions.

Properties

IUPAC Name

3-fluoro-N-[(4-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-11-2-1-3-12(8-11)15-9-10-4-6-13(7-5-10)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOKTLFQBDVBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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